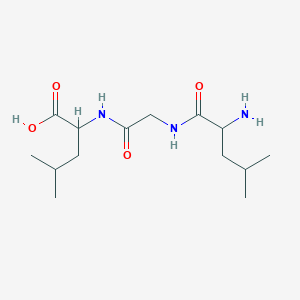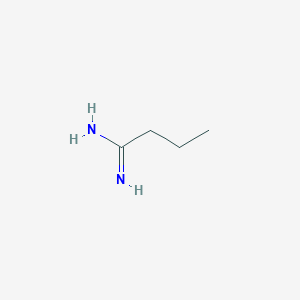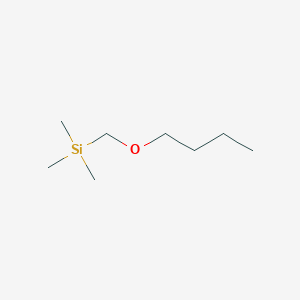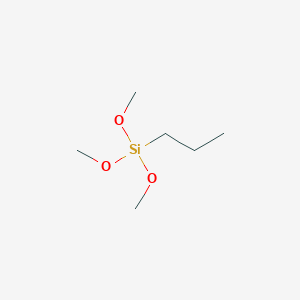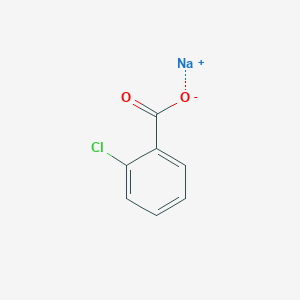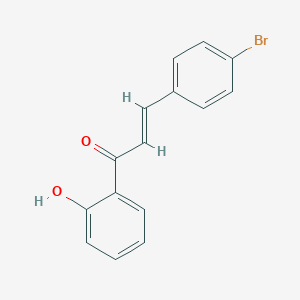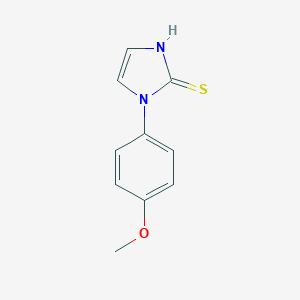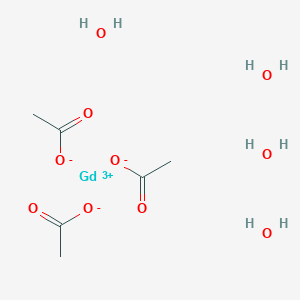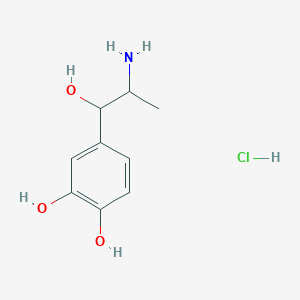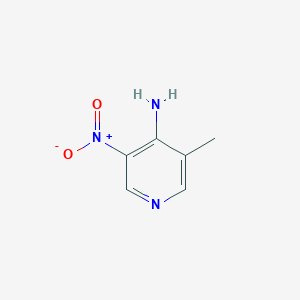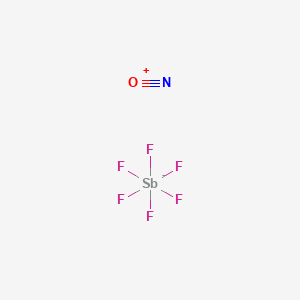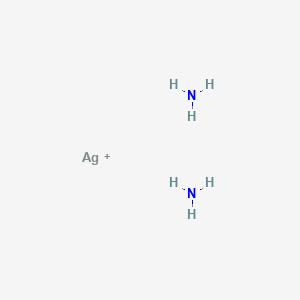
Dibenzo(c,p)chrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo(c,p)chrysene (DBcPc) is a polycyclic aromatic hydrocarbon (PAH) that is found in various environmental sources, including diesel exhaust, cigarette smoke, and charbroiled food. DBcPc has been identified as a potent carcinogen and mutagen, and its exposure has been linked to the development of various types of cancer, including lung, bladder, and breast cancer.
Wirkmechanismus
Dibenzo(c,p)chrysene is metabolized in the body to form highly reactive intermediates that can bind to DNA and proteins, leading to the formation of adducts. These adducts can cause DNA damage and mutations, which can lead to the development of cancer. Dibenzo(c,p)chrysene has also been shown to induce oxidative stress, which can further contribute to DNA damage and cancer development.
Biochemische Und Physiologische Effekte
Dibenzo(c,p)chrysene has been shown to induce a variety of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and apoptosis. Dibenzo(c,p)chrysene exposure has also been linked to changes in gene expression and alterations in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
Dibenzo(c,p)chrysene is a useful tool for studying the mechanisms of PAH-induced carcinogenesis and mutagenesis. It is a potent carcinogen and mutagen, and its effects can be easily measured in vitro and in vivo. However, Dibenzo(c,p)chrysene has some limitations for lab experiments, including its low solubility in water and its high toxicity.
Zukünftige Richtungen
There are several future directions for research on Dibenzo(c,p)chrysene. First, further studies are needed to elucidate the mechanisms of Dibenzo(c,p)chrysene-induced carcinogenesis and mutagenesis. Second, the development of novel strategies to prevent or reduce Dibenzo(c,p)chrysene exposure is needed to protect public health. Third, the identification of biomarkers for Dibenzo(c,p)chrysene exposure and its related diseases can aid in early detection and prevention. Finally, the development of new therapeutic approaches for Dibenzo(c,p)chrysene-related diseases is needed to improve patient outcomes.
Conclusion:
Dibenzo(c,p)chrysene is a potent carcinogen and mutagen that has been extensively studied due to its environmental and health impacts. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Dibenzo(c,p)chrysene is needed to better understand its effects on human health and to develop new strategies for prevention and treatment of Dibenzo(c,p)chrysene-related diseases.
Synthesemethoden
Dibenzo(c,p)chrysene can be synthesized through the Diels-Alder reaction between anthracene and benzoquinone. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or zinc chloride. The product is then purified through column chromatography to obtain pure Dibenzo(c,p)chrysene.
Wissenschaftliche Forschungsanwendungen
Dibenzo(c,p)chrysene has been extensively studied due to its carcinogenic and mutagenic properties. It has been used as a model compound to study the mechanisms of PAH-induced carcinogenesis and mutagenesis. Dibenzo(c,p)chrysene has also been used to investigate the role of oxidative stress and DNA damage in the development of cancer.
Eigenschaften
CAS-Nummer |
196-52-1 |
|---|---|
Produktname |
Dibenzo(c,p)chrysene |
Molekularformel |
C26H16 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
hexacyclo[16.8.0.02,11.03,8.012,17.019,24]hexacosa-1(18),2(11),3,5,7,9,12,14,16,19,21,23,25-tridecaene |
InChI |
InChI=1S/C26H16/c1-4-10-20-17(7-1)13-15-23-21-11-5-6-12-22(21)25-19-9-3-2-8-18(19)14-16-24(25)26(20)23/h1-16H |
InChI-Schlüssel |
RJXPMUHZQGSTIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C5C=C4)C6=CC=CC=C36 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C5C=C4)C6=CC=CC=C36 |
Andere CAS-Nummern |
196-52-1 |
Synonyme |
DB(c,p)C dibenzo(c,p)chrysene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




